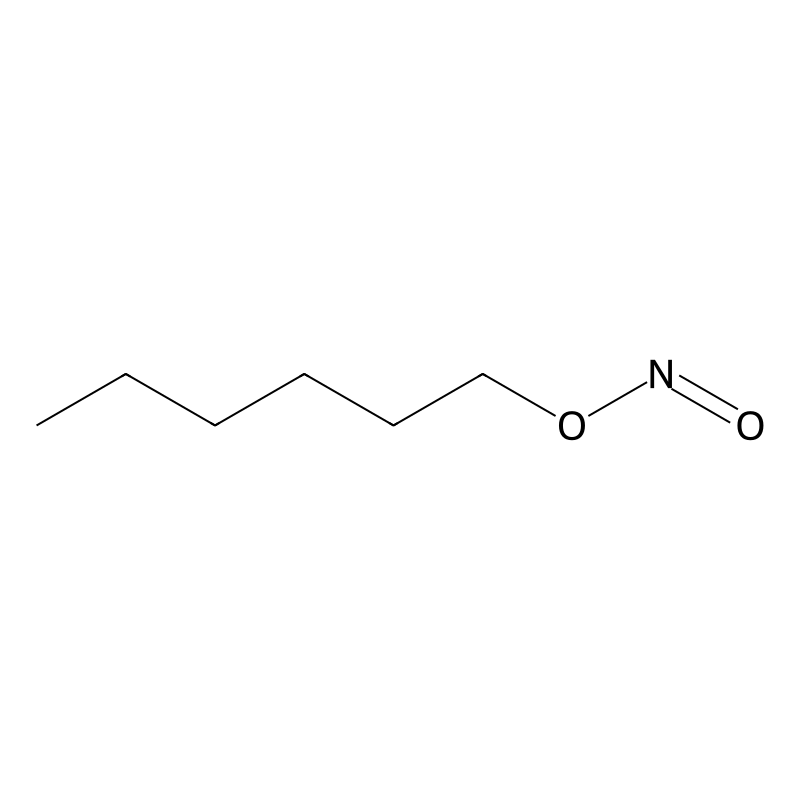

Hexyl nitrite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Research Applications of Hexyl Nitrite

While Hexyl nitrite is not an approved medical treatment and can be dangerous if misused, it has limited applications in scientific research. Here are some documented examples:

- Vasodilator Studies: Hexyl nitrite has been used in some preclinical studies to investigate its vasodilatory effects, meaning its ability to relax blood vessels and increase blood flow. This property has been studied in the context of understanding ischemia (reduced blood flow to tissues) and peripheral vascular diseases. However, due to safety concerns and the availability of safer and more effective vasodilators, its use in such research is very limited. )

- Smooth Muscle Relaxation Studies: Similar to its vasodilatory effects, Hexyl nitrite has been used in some isolated cell studies to investigate its ability to relax smooth muscle cells. Smooth muscle relaxation plays a role in various physiological processes, and understanding the mechanisms behind this relaxation can be helpful in researching and developing treatments for conditions like asthma and glaucoma. However, similar to the limitations mentioned above, its use in such research is uncommon due to safety concerns.

Hexyl nitrite appears as a light yellow to orange liquid with a fruity odor. It is primarily used as an inhalant drug known colloquially as "poppers," which induces brief euphoria and relaxation of smooth muscles, particularly in the anal region. The compound has a boiling point of approximately 52 °C and a flash point of 22 °C, indicating its volatility and flammability under certain conditions .

The exact mechanism of action for hexyl nitrite's vasodilatory effects is not fully understood, but it's believed to involve the generation of nitric oxide (NO) from the nitrite group []. NO relaxes smooth muscle cells lining the blood vessels, leading to vasodilation and increased blood flow. This mechanism might explain its use in treating certain cardiovascular conditions, although its medical applications have been largely replaced by safer and more effective medications [].

Hexyl nitrite is a substance of concern due to its potential health risks.

- Toxicity: Inhalation of hexyl nitrite can cause headaches, dizziness, nausea, and fainting. In severe cases, it can lead to methemoglobinemia (a blood disorder affecting oxygen transport) and even death [].

- Flammability: Hexyl nitrite is flammable and can ignite easily [].

- Reactivity: It can react violently with certain oxidizing agents.

The biological activity of hexyl nitrite primarily revolves around its role as a vasodilator. By relaxing blood vessels, it lowers blood pressure and increases heart rate. Common side effects include headaches, dizziness, flushing, and potential fainting spells. While it can enhance sexual experiences due to muscle relaxation, concerns regarding its safety have prompted warnings from health authorities about its recreational use .

Hexyl nitrite belongs to a broader class of alkyl nitrites. Below is a comparison with some similar compounds:

| Compound | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Ethyl Nitrite | C₂H₅NO₂ | Recreational/Inhalant | Shorter carbon chain; faster acting |

| Butyl Nitrite | C₄H₉NO₂ | Recreational/Inhalant | Intermediate carbon chain; similar effects |

| Amyl Nitrite | C₅H₁₁NO₂ | Recreational/Inhalant | Longer-lasting effects; historical use in medicine |

Hexyl nitrite stands out due to its specific carbon chain length and associated physiological effects compared to these other alkyl nitrites. Its unique balance between potency and duration makes it particularly favored in certain recreational contexts .

Synthetic Methodologies and Production Techniques

Esterification Reactions: Alcohol-Nitrous Acid Condensation Mechanisms

The fundamental synthesis of hexyl nitrite relies on the esterification reaction between hexanol and nitrous acid, representing a classical alcohol-nitrous acid condensation mechanism [9] [10]. This process involves the preparation of nitrous acid in situ through the reaction of sodium nitrite with a mineral acid, typically hydrochloric acid or sulfuric acid [9]. The mechanistic pathway begins with the formation of nitrous acid according to the equilibrium: sodium nitrite plus hydrochloric acid yields nitrous acid plus sodium chloride [9] [10].

The esterification proceeds through nucleophilic attack of the hexanol oxygen on the electrophilic nitrogen center of nitrous acid, followed by elimination of water to form the nitrite ester linkage [10] [11]. The reaction mechanism demonstrates that organic nitrites are prepared from alcohols and sodium nitrite in sulfuric acid solution, with the products being prone to slow decomposition upon standing [10]. The decomposition products include oxides of nitrogen, water, the parent alcohol, and polymerization products of the corresponding aldehyde [10].

Temperature control represents a critical factor in this synthesis, as the reaction must be conducted at low temperatures, typically between 0 and 10 degrees Celsius, to prevent decomposition of the unstable nitrous acid intermediate [9] [11]. The reaction exhibits high efficiency when conducted under controlled conditions, with typical yields ranging from 70 to 85 percent [9] [10]. The process benefits from the use of an inert atmosphere to prevent oxidation of the nitrite product to the corresponding nitrate ester [9] [10].

Research demonstrates that the nitrite ester formation occurs readily through the addition of a solution of sodium nitrite to a solution of an alcohol in dilute strong acid [11]. For hexanol and similar higher alcohols, the product separates as an oily yellow layer from the aqueous reaction medium, facilitating product isolation [11]. The ease of nitrite ester formation compared to other ester types stems from the instability of nitrous acid, which drives the equilibrium toward product formation [11].

Continuous Flow Synthesis Systems for Industrial-Scale Production

Industrial-scale production of alkyl nitrites, including hexyl nitrite, has benefited significantly from the development of continuous flow synthesis systems [12] [13] [14]. These systems offer substantial advantages over traditional batch processes, including enhanced temperature control, improved mass transfer, and dramatically reduced residence times [12] [15]. The continuous flow approach enables precise control over reaction parameters and provides superior heat and mass transfer characteristics compared to conventional reactor designs [15].

A representative continuous flow system for alkyl nitrite synthesis utilizes a two-step Continuous Stirred Tank Reactor setup consisting of two reaction vessels [14]. In this configuration, the reactants including the alcohol, aqueous sodium nitrite solution at 40 percent weight per weight, and aqueous hydrochloric acid at 33 percent weight per weight are fed into the first reaction vessel [14]. The reaction mixture maintains a controlled volume through overflow mechanisms leading into the second reaction vessel, with the final product collected in a product tank [14].

Advanced flow reactor designs incorporate specialized components including gas separators, circulation pumps, and heat exchangers to optimize reaction conditions [14]. The feeds are introduced spatially in sequence relative to the flow direction of the reaction mixture, with the outlet regulated by measuring the liquid level in the gas separator [14]. This configuration allows for precise control of average residence time through adjustment of feed rates and liquid levels [14].

Research on isooctyl nitrate synthesis in continuous flow reactors demonstrates the potential for achieving conversion rates exceeding 99 percent with residence times as short as 5 to 40 seconds [12]. The process utilizes sulfuric acid concentrations in the range of 85 to 95 percent, operating at reaction temperatures between negative 10 and positive 35 degrees Celsius [12]. These conditions represent a significant improvement over traditional batch processes, enabling efficient synthesis with reduced environmental impact through sulfuric acid recovery and reuse [12].

Computational fluid dynamics studies reveal that microreactor systems provide excellent mixing efficiency in both mass and heat transfer compared to conventional reactors [15]. The enhanced mixing characteristics enable rapid reaction completion and improved product quality [15]. Based on process optimization studies, enlarged microreactor systems have been designed to achieve throughput rates of 16 kilograms per hour for alkyl nitrate synthesis [15].

| Method | Temperature (°C) | Typical Yield (%) | Reaction Time | Main Advantages | Reference |

|---|---|---|---|---|---|

| Alcohol-Nitrous Acid Esterification | 0-10 | 70-85 | 1-3 hours | Simple procedure | [9] [10] |

| Sodium Nitrite-Sulfuric Acid Route | 0-5 | 75-90 | 30 min - 2 hours | High yield, scalable | [9] [16] [10] |

| Alkyl Nitrite Exchange | 20-25 | 65-80 | 2-6 hours | Mild conditions | [17] [18] |

| Direct NO/Alcohol Reaction | 50-150 | 65-90 | 1-4 hours | No acid required | [19] |

| Continuous Flow Process | 10-35 | 95-100 | 5-40 seconds | Ultra-fast, precise control | [12] [14] |

Catalytic Processes in Nitrite Ester Formation

Catalytic processes in nitrite ester formation involve both homogeneous and heterogeneous catalytic systems that enhance reaction rates and selectivity [20] [21]. Research demonstrates that alkyl nitrites function as nitrosating agents in the presence of halide ion or thiourea catalysts, with the catalytic effect being essential for efficient reaction progression [20]. In the absence of such catalysts, the reaction proceeds extremely slowly, indicating that alkyl nitrites or their protonated forms are poor nitrosating agents under uncatalyzed conditions [20].

The catalytic mechanism involves rapid equilibrium formation of nitrosyl halide or nitrosothiourea adducts, which subsequently attack the substrate in the rate-limiting step [20]. At low concentrations of added nucleophile catalysts, the rate constant demonstrates approximately proportional dependence on catalyst concentration, while at higher concentrations the rate constant levels off and becomes independent of nucleophile concentration [20]. This behavior indicates a saturation effect in the catalytic process [20].

Metal nitrate catalysts have been investigated for their effectiveness in oxidative esterification reactions related to nitrite formation [22]. Iron nitrate demonstrates the highest efficiency among tested metal nitrates, with this effectiveness correlated to its higher Lewis acidity character [22]. The Lewis acidity is established through pH measurements of methanolic solutions of soluble metal nitrate salts [22]. The catalytic activity results in high turnover numbers, approximately 900, providing evidence of significant catalytic efficiency [22].

Advanced catalytic systems utilize continuous flow reactor technology with specialized catalyst configurations [23]. The integration of catalytic processes with flow systems enables precise control over reaction parameters while maintaining high catalytic activity [23]. These systems demonstrate excellent scalability and process robustness, with residence times optimized for maximum conversion efficiency [23].

Mechanistic studies reveal that catalytic nitrite ester formation involves complex pathways depending on the specific catalyst system employed [24]. The photochemical Barton reaction represents one specialized catalytic approach, involving homolytic cleavage followed by hydrogen abstraction and radical recombination [24]. This reaction provides regioselective and stereoselective introduction of functionality into complex molecules with high yields [24].

Purification Strategies and Yield Optimization

Purification of hexyl nitrite requires specialized strategies due to its chemical instability and volatility characteristics [25] [26] [27]. Distillation represents the primary purification method, utilizing the significant boiling point difference between hexyl nitrite and reaction byproducts [25] [26] [27]. The distillation process typically achieves purities in the range of 90 to 95 percent with recovery yields of 70 to 80 percent [25] [26] [27].

Liquid-liquid extraction provides an alternative purification approach, particularly effective during the initial stages of product isolation [25] [26]. This method exploits the immiscibility of hexyl nitrite with aqueous reaction media, allowing separation of the organic product layer from the aqueous waste stream [25] [26]. The extraction process typically achieves purities of 85 to 90 percent with recovery yields of 80 to 90 percent [25] [26].

Column chromatography offers the highest purity levels, achieving 95 to 99 percent purity through separation based on polarity differences [27]. However, this method shows lower recovery yields of 70 to 85 percent due to product retention on the chromatographic medium [27]. The method proves particularly valuable for analytical-scale purification and for achieving research-grade purity levels [27].

Base washing represents a complementary purification technique for removal of acidic impurities remaining from the synthesis process [11] [25]. Treatment with sodium bicarbonate solution effectively neutralizes residual acids while achieving purities of 80 to 85 percent and recovery yields of 85 to 95 percent [11] [25]. This method proves especially useful as a preliminary purification step before more refined techniques [11] [25].

Yield optimization strategies focus on controlling reaction parameters to maximize conversion efficiency while minimizing side reactions [9] [10] [11]. Temperature control represents the most critical factor, with optimal yields achieved at temperatures between 0 and 10 degrees Celsius [9] [11]. Reactant stoichiometry optimization demonstrates that slight excess of sodium nitrite, maintaining alcohol to sodium nitrite molar ratios of 1:1.1 to 1.2, improves conversion efficiency [9] [10] [11].

Acid concentration optimization reveals that moderate sulfuric acid concentrations of 10 to 20 percent prevent unwanted side reactions while maintaining adequate reaction rates [9] [11] [21]. Extended reaction times of 1 to 2 hours ensure reaction completion, while effective stirring at 200 to 500 revolutions per minute enhances mass transfer [9] [10] [14]. Maintenance of an inert atmosphere prevents oxidation of the nitrite product to the corresponding nitrate ester [9] [10].

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 0-10°C | Lower temp increases yield | [9] [11] |

| Reactant Molar Ratio (Alcohol:NaNO₂) | 1:1.1-1.2 | Slight excess NaNO₂ improves conversion | [9] [10] [11] |

| Acid Concentration | 10-20% H₂SO₄ | Moderate acid prevents side reactions | [9] [11] [21] |

| Reaction Time | 1-2 hours | Extended time improves completion | [9] [10] |

| Stirring Rate | 200-500 rpm | Good mixing enhances mass transfer | [14] |

| Atmosphere | Inert (N₂) | Prevents oxidation to nitrate | [9] [10] |

Advanced purification strategies incorporate multiple techniques in sequence to achieve optimal purity and yield combinations [25] [27]. The typical sequence involves initial liquid-liquid extraction for gross purification, followed by base washing for acid removal, and concluding with careful distillation for final purification [25] [26] [27]. This multi-step approach maximizes both product purity and overall recovery efficiency [25] [26] [27].

Research demonstrates that purification efficiency correlates strongly with the initial synthesis conditions, emphasizing the importance of optimized reaction parameters for subsequent purification success [9] [11] [25]. Proper temperature control during synthesis reduces the formation of decomposition products, thereby simplifying the purification process and improving overall yields [9] [11] [25].

| Method | Principle | Typical Purity Achieved (%) | Recovery Yield (%) | Reference |

|---|---|---|---|---|

| Distillation | Separation by boiling point difference | 90-95 | 70-80 | [25] [26] [27] |

| Liquid-Liquid Extraction | Phase separation with immiscible solvents | 85-90 | 80-90 | [25] [26] |

| Column Chromatography | Separation based on polarity differences | 95-99 | 70-85 | [27] |

| Washing with Base | Removal of acidic impurities | 80-85 | 85-95 | [11] [25] |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable;Irritant